molecular formula C23H30FN3 B4961430 1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine

1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine

Cat. No. B4961430
M. Wt: 367.5 g/mol
InChI Key: PQMZLCTYUGDYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine, commonly known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. FPPP has gained attention in the scientific community due to its potential applications in research and development.

Mechanism of Action

FPPP acts as an agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. This results in increased serotonin levels in the brain, which can lead to antidepressant and anxiolytic effects. FPPP also has dopaminergic and noradrenergic effects, which may contribute to its potential as a drug of abuse.
Biochemical and Physiological Effects:
FPPP has been shown to increase extracellular levels of serotonin, dopamine, and noradrenaline in the brain. This can lead to increased mood, energy, and motivation. However, chronic use of FPPP has been shown to cause neurotoxicity and damage to serotonin neurons.

Advantages and Limitations for Lab Experiments

FPPP has several advantages for use in lab experiments, including its high potency and selectivity for serotonin receptors. However, FPPP also has limitations, such as its potential for neurotoxicity and limited availability.

Future Directions

There are several future directions for research on FPPP, including investigating its potential as a treatment for depression and anxiety disorders, further exploring its dopaminergic and noradrenergic effects, and developing safer derivatives with fewer side effects. Additionally, more research is needed to fully understand the potential for FPPP as a drug of abuse and its associated risks.
In conclusion, FPPP is a synthetic compound with potential applications in neuropharmacology, drug abuse research, and medicinal chemistry. While it has shown promise as a selective serotonin reuptake inhibitor, it also has limitations and potential risks. Further research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

FPPP can be synthesized by reacting 1-(2-fluorophenyl)piperazine with 1-(2-phenylethyl)-4-piperidone in the presence of a reducing agent such as sodium borohydride. The reaction yields FPPP as a white solid, which can be purified by recrystallization.

Scientific Research Applications

FPPP has been used in various scientific studies, including neuropharmacology, drug abuse research, and medicinal chemistry. FPPP has shown potential as a selective serotonin reuptake inhibitor (SSRI), which could be useful in treating depression and anxiety disorders. Additionally, FPPP has been investigated for its potential use as a drug of abuse, as it has similar effects to other piperazine derivatives such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP).

properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3/c24-22-8-4-5-9-23(22)27-18-16-26(17-19-27)21-11-14-25(15-12-21)13-10-20-6-2-1-3-7-20/h1-9,21H,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMZLCTYUGDYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine

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